molecular formula C11H15ClN4 B1377367 ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1432680-38-0

ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No. B1377367
M. Wt: 238.72 g/mol
InChI Key: OOAPNLRIFQKEIQ-UHFFFAOYSA-N
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Description

Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their notable therapeutic importance and are often linked with amine and ester groups . They have been synthesized for various purposes, including as potential antimicrobial agents .


Synthesis Analysis

The synthesis of such compounds typically involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process results in the formation of 1,2,3-triazole hybrids containing amine-ester functionality .


Molecular Structure Analysis

The molecular structure of these compounds is characterized using different spectral techniques . The dihedral angle between the phenyl ring and the triazole ring is a notable feature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Triazole Derivatives and Their Applications

Synthesis and Potential Uses of Triazole Compounds

Triazole derivatives, including those with structural similarities to ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, have been extensively studied for their potential applications in various fields. The review by Nazarov et al. (2021) summarizes the industrial use of 3- and 4-amino-1,2,4-triazoles as raw materials in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This highlights the versatility of triazole compounds in contributing to developments across a broad spectrum of scientific and industrial fields (Nazarov, V.N., Miroshnichenko, D., Ivakh, A. A., & Uspensky, B., 2021).

Heterocyclic Compounds with Triazine Scaffold

Another study emphasizes the significance of heterocyclic compounds bearing a triazine scaffold. Such compounds exhibit a wide range of biological activities, serving as the foundation for developing antimicrobial, antifungal, anticancer, antiviral, and antimalarial agents. This underlines the therapeutic potential of nitrogen-containing heterocycles in medicinal chemistry, possibly extending to compounds with triazole functionalities like ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride (Verma, T., Sinha, M., & Bansal, N., 2019).

Environmental and Toxicological Considerations

Environmental Persistence and Toxicity

While not directly related to ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, studies on similar compounds or those within the same class can provide insights into environmental behavior and potential risks. For example, the review by Bedoux et al. (2012) on triclosan, a compound with distinct properties but relevant in the context of environmental persistence of synthetic organic compounds, discusses its occurrence, degradation, and toxicity in aquatic environments. Understanding the fate of such compounds can inform safety and environmental impact assessments for related chemicals (Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B., 2012).

Safety And Hazards

The safety of these compounds has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Given their notable therapeutic importance, there is significant interest in the development of novel 1,2,3-triazole compounds . Their potential applications span a wide range, from antimicrobial to anticancer agents . Therefore, future research could focus on exploring these potentials further and optimizing the synthesis process for these compounds.

properties

IUPAC Name

N-[(2-phenyltriazol-4-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-2-12-8-10-9-13-15(14-10)11-6-4-3-5-7-11;/h3-7,9,12H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAPNLRIFQKEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN(N=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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